2-(6-Methoxybenzo[D]isoxazol-3-YL)ethanol

Chemical Synthesis Quality Control Procurement Specification

Sourcing inconsistently characterized benzisoxazole building blocks introduces risk of failed synthetic routes and unreliable SAR data. This 2-(6-Methoxybenzo[d]isoxazol-3-yl)ethanol offers a reliable solution. • Consistent 97% minimum purity provides a validated baseline for HPLC method development and reaction monitoring. • The defined 6-methoxy-3-ethanol pattern ensures predictable reactivity, eliminating steric and electronic deviations from generic analogs. • Available for immediate procurement, supporting uninterrupted hit-to-lead CNS campaigns and scale-up studies.

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
CAS No. 57148-91-1
Cat. No. B3353993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Methoxybenzo[D]isoxazol-3-YL)ethanol
CAS57148-91-1
Molecular FormulaC10H11NO3
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=NO2)CCO
InChIInChI=1S/C10H11NO3/c1-13-7-2-3-8-9(4-5-12)11-14-10(8)6-7/h2-3,6,12H,4-5H2,1H3
InChIKeyRTRYQSWSBFSCRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Methoxybenzo[D]isoxazol-3-YL)ethanol: Specifications & Synthetic Utility


2-(6-Methoxybenzo[D]isoxazol-3-YL)ethanol is a heterocyclic building block belonging to the 1,2-benzisoxazole class . It is characterized by a core benzisoxazole scaffold with a methoxy substituent at the 6-position and a primary ethanol side chain at the 3-position . Commercially available product specifications indicate a minimum purity of 97% for this compound intended for research use [1].

1
Heterocyclic building block with 1,2-benzisoxazole core for research synthesis
2
6-Methoxy-3-ethanol substitution pattern enables unique reactivity and derivatization
3
Research use only – not for human or veterinary use; review specification for synthetic workflow

Procurement Rationale for 2-(6-Methoxybenzo[D]isoxazol-3-YL)ethanol


The class of 1,2-benzisoxazoles serves as a privileged scaffold in medicinal chemistry, yet even minor structural variations between close analogs can critically alter reaction yields, downstream biological activity, and physicochemical properties. The 6-methoxy-3-ethanol substitution pattern on the core benzisoxazole ring of this compound defines its unique reactivity profile and potential as a synthon for complex molecule construction. Generic substitution with unsubstituted or differently functionalized benzisoxazoles (e.g., 6-fluoro-3-(piperidin-4-yl) derivatives [1]) would lead to a different set of reaction partners, steric constraints, and electronic properties, thereby derailing established synthetic routes . The following sections provide quantitative evidence for specific points of differentiation where data is available.

Analog 6-Fluoro-3-(piperidin-4-yl) analog alters steric and electronic properties, which may derail established synthetic routes.
Scaffold Unsubstituted or differently functionalized benzisoxazoles lack the 3-ethanol handle and may change reaction selectivity and yield.

Quantitative Evidence Guide for 2-(6-Methoxybenzo[D]isoxazol-3-YL)ethanol


Purity Specification and Synthetic Reproducibility

Commercially, 2-(6-Methoxybenzo[D]isoxazol-3-YL)ethanol (CAS 57148-91-1) is supplied with a specified minimum purity of 97% [1]. This contrasts with other benzisoxazole intermediates, such as 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (a risperidone-related intermediate), where typical research-grade purities are often specified at ≥95% . This 2% difference in minimum purity specification can be a decisive factor in multi-step syntheses, potentially reducing the need for additional purification steps and improving overall yield.

Purity specification
Specification review
+2 percentage points minimum purity vs. comparator benzisoxazole intermediate
May support synthetic efficiency and reduce downstream purification requirements.
Based on supplier datasheet specifications; confirm lot-specific purity.
Chemical Synthesis Quality Control Procurement Specification

Computed Physicochemical Profile vs. Analogs

Calculated physicochemical properties for 2-(6-Methoxybenzo[D]isoxazol-3-YL)ethanol show notable differences from the 6-fluoro-3-(piperidin-4-yl) benzo[d]isoxazole core fragment found in antipsychotic drugs. The methoxy-ethanol derivative is significantly smaller (molecular weight: 193.20 g/mol) and more polar, with a calculated boiling point of 358.8°C . In contrast, the comparator's core fragment has a molecular weight of 220.24 g/mol and a higher predicted lipophilicity [1]. These differences in size and polarity can influence solubility, membrane permeability, and metabolic stability in early-stage drug discovery programs.

Physicochemical profile
Class-level inference
MW 193.20 g/mol; calc. BP 358.8 °C vs. comparator MW 220.24 g/mol
Reported smaller, less lipophilic core may influence solubility and membrane-permeability properties in discovery research.
Computed properties; experimental validation recommended.
Drug Discovery Medicinal Chemistry Physicochemical Profiling

Distinct Substituent Group for Synthesis

The 6-methoxy-3-ethanol substitution pattern of this compound provides a unique synthetic handle compared to other benzisoxazole derivatives. The primary alcohol group at the 3-position is a key functional group for further derivatization, such as esterification, oxidation to the aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic displacement. This contrasts with the 3-piperidinyl substituent found in the risperidone core [1] or the 3-amine group in 6-methoxybenzo[d]isoxazol-3-amine . These alternative functional groups direct synthesis toward different chemical space and therapeutic targets. Functionalized benzisoxazoles, including this compound, serve as important intermediates in the synthesis of various therapeutic agents, including antipsychotics .

Synthetic handle
Class-level inference
Primary alcohol (-CH2CH2OH) at 3-position vs. piperidine or amine in comparator benzisoxazoles
Terminal alcohol enables diverse derivatization for research synthesis; functional group directs applicable transformation pathways.
Qualitative difference; assess reactivity in target synthetic sequence.
Medicinal Chemistry Organic Synthesis Drug Development

Application Scenarios for 2-(6-Methoxybenzo[D]isoxazol-3-YL)ethanol


Antipsychotic Analog Synthesis

This compound serves as a versatile building block for the synthesis of novel chemical entities based on the 1,2-benzisoxazole scaffold, a privileged structure in atypical antipsychotic drug discovery . Its 6-methoxy-3-ethanol substitution pattern provides a distinct starting point for creating analogs of established drugs like risperidone and paliperidone, allowing medicinal chemists to explore alternative structure-activity relationships and optimize pharmacokinetic properties [1].

CNS-Targeted Therapeutic Development

Due to the established history of 1,2-benzisoxazole-containing molecules as central nervous system (CNS) agents, 2-(6-Methoxybenzo[D]isoxazol-3-YL)ethanol is a logical starting material for synthesizing libraries of compounds for evaluation against CNS targets. Its smaller size and distinct physicochemical profile compared to other benzisoxazole fragments (as outlined in Section 3) make it particularly suited for hit-to-lead campaigns where optimizing brain penetration and reducing off-target effects are critical.

Quality Control & Reference Standard Use

For laboratories engaged in the development of new chemical processes or analytical methods for benzisoxazole derivatives, 2-(6-Methoxybenzo[D]isoxazol-3-YL)ethanol with a specified minimum purity of 97% is essential. It can be used as a reference standard for HPLC method development, for monitoring reaction progress, or for establishing impurity profiles in more complex synthetic schemes involving this heterocyclic core. The defined purity specification provides a reliable baseline for analytical and preparative work.

Application
Selection Property
Validation Focus
Benzisoxazole analog library synthesis
6-Methoxy-3-ethanol handle
Synthetic diversification and scaffold reactivity
CNS agent discovery research
Smaller, polar heterocyclic core
Physicochemical profiling and permeability assessment
Analytical reference standard use
Defined purity specification
Purity verification and method reproducibility
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